GPR35 Agonist Activity of 2-Bromo-3-methoxy-5,6-dimethylpyrazine vs. Chloro Analog
In a standardized GPR35 agonist assay using human HT-29 cells assessing desensitization to 1 µM zaprinast, 2-bromo-3-methoxy-5,6-dimethylpyrazine exhibited an IC₅₀ of 380 nM [1]. The direct chloro analog, 2-chloro-3-methoxy-5,6-dimethylpyrazine, demonstrated substantially greater potency with an IC₅₀ of 8.60 nM under identical assay conditions [2].
| Evidence Dimension | GPR35 agonist activity (desensitization assay) |
|---|---|
| Target Compound Data | IC₅₀ = 380 nM |
| Comparator Or Baseline | 2-Chloro-3-methoxy-5,6-dimethylpyrazine: IC₅₀ = 8.60 nM |
| Quantified Difference | 44.2-fold lower potency (8.60 nM vs. 380 nM) |
| Conditions | Human HT-29 cells; 1 hr preincubation; desensitization to 1 µM zaprinast via DMR desensitization assay |
Why This Matters
The 44-fold potency differential demonstrates that bromo vs. chloro substitution at position 2 is not interchangeable; procurement decisions must be based on required potency range.
- [1] BindingDB BDBM50259852 (CHEMBL4065291). Agonist activity at GPR35 in human HT-29 cells. IC₅₀: 380 nM. View Source
- [2] BindingDB BDBM50259839 (CHEMBL4100677). Agonist activity at GPR35 in human HT-29 cells. IC₅₀: 8.60 nM. View Source
